molecular formula C21H25NO3S B2369523 (7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1704516-94-8

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2369523
CAS RN: 1704516-94-8
M. Wt: 371.5
InChI Key: NBDYCHROJJVZFD-UHFFFAOYSA-N
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Description

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic compound with potential applications in scientific research. It is a complex molecule that can be synthesized using specific methods.

Scientific Research Applications

Synthesis and Catalysis

  • Prins Cyclization for Synthesis : A study detailed the use of InCl3-promoted Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, demonstrating a novel method to produce cis-fused structures with high selectivity and good yields. This type of chemical reaction could suggest applications in synthesizing related compounds (B. Reddy et al., 2012).

  • Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives underwent smooth aza-Piancatelli rearrangement, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives with high selectivity and good yields. This illustrates the compound's potential role in synthesizing heterocyclic structures, which are often important in pharmaceutical research (B. Reddy et al., 2012).

Biological Applications

  • Anticancer and Antibacterial Agents : Microwave-assisted synthesis of novel pyrazoline derivatives, including furan-2-yl structures, showed significant anti-inflammatory and antibacterial activities. These findings highlight the potential of such compounds in developing new therapeutic agents (P. Ravula et al., 2016).

  • Cytotoxicity Studies : The study on phelligridins C-F from the fungus Phellinus igniarius involved the isolation of furo[3,2-c]pyran-4-one derivatives. These compounds demonstrated selective cytotoxicity against human lung and liver cancer cell lines, suggesting the potential use of furan derivatives in anticancer research (S. Mo et al., 2004).

properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4-phenyloxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c23-20(21(9-14-24-15-10-21)17-5-2-1-3-6-17)22-11-8-19(26-16-12-22)18-7-4-13-25-18/h1-7,13,19H,8-12,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDYCHROJJVZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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